6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide

CAS No.: 2034226-83-8

Cat. No.: VC5034847

Molecular Formula: C11H14N6O2S

Molecular Weight: 294.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034226-83-8 |

|---|---|

| Molecular Formula | C11H14N6O2S |

| Molecular Weight | 294.33 |

| IUPAC Name | 6-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C11H14N6O2S/c1-17-7-15-16-11(17)20-4-3-12-10(18)8-5-9(19-2)14-6-13-8/h5-7H,3-4H2,1-2H3,(H,12,18) |

| Standard InChI Key | AAQMSGIEQYCKQH-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)OC |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

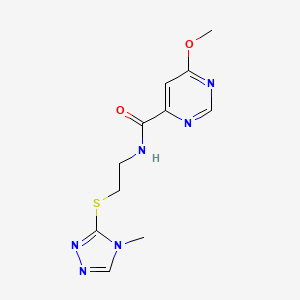

The compound’s structure integrates two pharmacologically significant heterocycles: a pyrimidine ring and a 1,2,4-triazole system. The pyrimidine nucleus at position 4 bears a carboxamide group (-CONH2) linked to an ethylthioether chain, which connects to the triazole ring’s sulfur atom. The triazole is further substituted with a methyl group at position 4, while the pyrimidine’s position 6 is occupied by a methoxy (-OCH3) substituent. This arrangement creates a planar, conjugated system with multiple hydrogen-bonding sites, suggesting potential interactions with biological targets.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₆O₂S |

| Molecular Weight | 294.33 g/mol |

| IUPAC Name | 6-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyrimidine-4-carboxamide |

| SMILES | CN1C=NN=C1SCCNC(=O)C2=CC(=NC=N2)OC |

| InChI Key | AAQMSGIEQYCKQH-UHFFFAOYSA-N |

The molecule’s solubility and LogP values remain unreported, but its moderate molecular weight and balanced nitrogen/oxygen content suggest favorable pharmacokinetic properties for druglikeness.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 6-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)pyrimidine-4-carboxamide follows a multi-step sequence typical of hybrid heterocyclic systems:

-

Pyrimidine Ring Formation: A condensation reaction between a β-dicarbonyl compound (e.g., alkyl acetoacetate) and a urea or thiourea derivative under acidic or basic conditions generates the 4,6-disubstituted pyrimidine core. Methoxy introduction likely occurs via nucleophilic substitution at position 6 using methanol under alkaline conditions.

-

Carboxamide Installation: The 4-position of the pyrimidine is functionalized through coupling reactions, such as treating a pyrimidine-4-carbonyl chloride with ethylenediamine in the presence of a coupling agent like EDCI or DCC.

-

Triazole-Thioether Linkage: The terminal amine of the ethylenediamine side chain undergoes thiol-alkylation with 4-methyl-4H-1,2,4-triazole-3-thiol. This step typically employs a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to facilitate sulfur nucleophilicity.

Optimization Challenges

Key challenges include regioselective functionalization of the triazole ring and minimizing oxidation of the thioether bridge during purification. Patent literature suggests that microwave-assisted synthesis and flow chemistry could enhance yield and scalability for analogous compounds .

Physicochemical and Spectroscopic Characterization

While experimental spectral data (NMR, IR, MS) for this specific compound remain unpublished, inferences can be drawn from structurally related molecules:

-

¹H NMR: Expected signals include a singlet for the triazole methyl group (δ 3.8–4.1 ppm), a methoxy proton triplet (δ 3.3–3.5 ppm), and pyrimidine aromatic protons as doublets (δ 8.1–8.6 ppm).

-

MS (ESI+): The molecular ion peak at m/z 295.33 [M+H]⁺ aligns with the molecular weight of 294.33, with fragmentation patterns likely involving cleavage of the carboxamide bond and thioether linkage .

Hypothesized Biological Activity

Antimicrobial Applications

The thioether bridge and triazole ring resemble motifs in strobilurin fungicides (e.g., pyraclostrobin) that inhibit mitochondrial respiration in pathogens . Molecular docking studies could assess its affinity for cytochrome bc₁ complex, a target of agricultural fungicides like III-2 (pyraclostrobin) in Table B2 .

Future Research Directions

-

Synthetic Methodology: Develop one-pot protocols combining pyrimidine and triazole syntheses to reduce step count. Green chemistry approaches using ionic liquids or biocatalysts merit exploration.

-

Biological Screening: Prioritize assays against kinase families (e.g., EGFR, VEGFR) and microbial efflux pumps. Comparative studies with fluorinated analogs could optimize bioavailability .

-

Computational Modeling: QSAR studies and molecular dynamics simulations will elucidate binding modes with cancer-related proteins like tubulin or topoisomerase II.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume